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Compound of Interest

Compound Name: Odorranain-C1

Cat. No.: B1578467 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to improving the yield of recombinant Odorranain-
C1 expressed in Pichia pastoris. The information is presented in a question-and-answer format

to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Odorranain-C1 and why is its recombinant expression important?

Odorranain-C1 is a cationic antimicrobial peptide originally isolated from the skin of the frog

Odorrana grahami. It exhibits broad-spectrum antimicrobial activity against both Gram-positive

and Gram-negative bacteria, as well as fungi. Recombinant expression is crucial for producing

large quantities of this peptide for research and potential therapeutic applications, overcoming

the limitations and ethical concerns of sourcing it from its natural environment.

Q2: Which expression system is recommended for Odorranain-C1 production?

The methylotrophic yeast Pichia pastoris is a highly effective and widely used system for the

expression of recombinant antimicrobial peptides like Odorranain-C1.[1][2] This system offers

several advantages, including high expression levels, proper protein folding and post-

translational modifications, and secretion of the recombinant protein into the culture medium,

which simplifies purification.[2]

Q3: What are the main challenges in expressing recombinant Odorranain-C1?
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Common challenges include low expression yield, proteolytic degradation of the peptide,

potential toxicity to the host cells, and difficulties in purification.[3] Optimizing expression

conditions and purification strategies is key to overcoming these hurdles.

Troubleshooting Guide
This guide addresses specific problems you might face during the expression and purification

of recombinant Odorranain-C1.

Low or No Expression of Odorranain-C1
Problem: After induction, I cannot detect any recombinant Odorranain-C1 in my culture

supernatant by SDS-PAGE or Western blot.

Possible Causes and Solutions:
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Possible Cause Troubleshooting Steps

Inefficient Codon Usage

The native gene sequence of Odorranain-C1

may contain codons that are rare in Pichia

pastoris, leading to poor translation efficiency.

Solution: Synthesize the Odorranain-C1 gene

with codons optimized for high expression in P.

pastoris. This can significantly increase

expression levels, in some cases by 3 to 5-fold

for other proteins.

Poor Induction

The concentration of the inducer (methanol)

may be suboptimal. Solution: Optimize the

methanol concentration. For some proteins in

oxygen-limited cultures, higher methanol

concentrations (e.g., 3% v/v) can lead to

significantly higher product yields.[4] However,

for other proteins, lower methanol

concentrations (e.g., 0.45 g/L) have been found

to be optimal.[5][6] It is recommended to test a

range of methanol concentrations (e.g., 0.5%,

1%, 1.5%, 2% v/v).

Incorrect pH of Culture Medium

The pH of the expression medium can influence

cell growth and protein expression. Solution:

Optimize the pH of the buffered methanol-

complex medium (BMMY). A common starting

point is pH 6.0, but testing a range from pH 5.0

to 7.0 is advisable.

Suboptimal Induction Time

The optimal time for protein expression after

induction can vary. Solution: Perform a time-

course experiment, collecting samples at

different time points (e.g., 24, 48, 72, 96, and

120 hours) after induction to determine the point

of maximum expression.

Proteolytic Degradation Secreted Odorranain-C1 may be degraded by

proteases in the culture medium. Solution: Add

protease inhibitors (e.g., PMSF) to the culture
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medium.[3] Using a protease-deficient P.

pastoris strain can also mitigate this issue.

Toxicity of the Peptide

High concentrations of the antimicrobial peptide

may be toxic to the yeast cells, leading to cell

lysis and reduced yield. Solution: Use an

inducible promoter system (like the AOX1

promoter) to separate the cell growth phase

from the protein expression phase. This allows

for high cell density to be achieved before

inducing the expression of the potentially toxic

peptide.

Issues with Odorranain-C1 Purification
Problem: I am getting a low yield of purified Odorranain-C1 after affinity chromatography.

Possible Causes and Solutions:
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Possible Cause Troubleshooting Steps

Inefficient Binding to Resin

The His-tag on the recombinant protein may be

inaccessible or the binding conditions may be

suboptimal. Solution: Ensure the His-tag is

properly incorporated and accessible. Optimize

the pH of the binding buffer; a pH of 8.0 is often

used for Ni-NTA chromatography. Include a low

concentration of imidazole (10-20 mM) in the

lysis and wash buffers to reduce non-specific

binding of contaminating proteins.[7]

Protein Precipitation

The protein may be precipitating during the

purification process. Solution: Perform all

purification steps at 4°C to minimize protein

degradation and aggregation. Ensure the

buffers used are compatible with the protein's

properties.

Co-purification of Contaminants

Other host cell proteins are co-eluting with your

target protein. Solution: Increase the stringency

of the wash steps by increasing the imidazole

concentration in the wash buffer. A step-gradient

of imidazole concentrations in the wash buffer

can be effective.

Quantitative Data Summary
The following tables summarize quantitative data from studies on recombinant protein

expression in Pichia pastoris. While specific data for Odorranain-C1 is limited, these tables

provide a general idea of the impact of different optimization strategies.

Table 1: Effect of Methanol Concentration on Recombinant Protein Yield in Oxygen-Limited P.

pastoris Cultures
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Methanol Concentration
(v/v)

Recombinant Protein Yield
(mg/L)

Reference

0.3% 60 [4]

1.0% 150 [4]

3.0% 350 [4]

Table 2: Effect of Codon Optimization on Recombinant Protein Yield in P. pastoris

Gene
Optimization
Strategy

Yield Increase
Final Yield
(mg/L)

Reference

Anti-ErbB2 scFv
P. pastoris

preferred codons
3- to 5-fold 6-10

Sus scrofa

lysozyme

Codon

randomization
2.6-fold 239.60 [8][9]

P-Glycoprotein

Based on highly

expressed P.

pastoris genes

~3-fold
~130 (per kg of

cells)

Experimental Protocols
Codon Optimization of Odorranain-C1 Gene
Objective: To design a synthetic Odorranain-C1 gene with codons optimized for expression in

Pichia pastoris to enhance translation efficiency.

Methodology:

Obtain the Amino Acid Sequence of Odorranain-C1:

The amino acid sequence of Odorranain-C1 is:

GVLGAVKDLLIGAGKSAAQSVLKTLSCKLSNDC

Utilize Codon Optimization Tools:
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Use online codon optimization tools (e.g., from IDT, VectorBuilder) to generate a DNA

sequence encoding the Odorranain-C1 peptide with codons preferred by Pichia pastoris.

Specify Optimization Parameters:

Select Pichia pastoris as the expression host.

Ensure the optimized sequence avoids rare codons in P. pastoris.

Check for and remove any potential mRNA secondary structures or cryptic splice sites that

could hinder expression.

Gene Synthesis and Cloning:

Synthesize the optimized gene.

Clone the optimized gene into a suitable P. pastoris expression vector, such as pPICZα A,

which contains the AOX1 promoter for methanol-inducible expression and the α-factor

secretion signal for directing the peptide to the culture supernatant.

Expression of Recombinant Odorranain-C1 in Pichia
pastoris
Objective: To express the recombinant Odorranain-C1 in P. pastoris and optimize expression

conditions.

Methodology:

Transformation of P. pastoris:

Linearize the expression vector containing the optimized Odorranain-C1 gene.

Transform the linearized plasmid into a suitable P. pastoris strain (e.g., X-33 or GS115) by

electroporation.

Select for positive transformants on appropriate selection plates (e.g., YPD with Zeocin).

Screening for High-Expressing Clones:
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Screen multiple individual colonies for protein expression to account for clonal variation.

Expression in Shake Flasks:

Inoculate a single colony into Buffered Glycerol-complex Medium (BMGY) and grow at

30°C with vigorous shaking until the culture reaches an OD600 of 2-6.

Harvest the cells by centrifugation and resuspend them in Buffered Methanol-complex

Medium (BMMY) to an OD600 of 1.0 to induce expression.

Add methanol to a final concentration of 0.5% - 2.0% every 24 hours to maintain induction.

Incubate at a reduced temperature (e.g., 20-25°C) to improve protein folding and stability.

Collect samples at various time points (e.g., 24, 48, 72, 96, 120 hours) to determine the

optimal induction time.

Analysis of Expression:

Separate the cells from the culture supernatant by centrifugation.

Analyze the supernatant for the presence of recombinant Odorranain-C1 using SDS-

PAGE and Western blotting with an anti-His-tag antibody.

Purification of His-tagged Recombinant Odorranain-C1
Objective: To purify the secreted His-tagged Odorranain-C1 from the P. pastoris culture

supernatant.

Methodology:

Preparation of Culture Supernatant:

Centrifuge the induced culture at a high speed to remove all yeast cells and cellular

debris.

Filter the supernatant through a 0.45 µm filter to clarify.

Equilibration of Ni-NTA Resin:
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Equilibrate a Ni-NTA affinity chromatography column with Binding Buffer (e.g., 50 mM

NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[7]

Binding of the Protein:

Load the clarified supernatant onto the equilibrated column.

Washing:

Wash the column with several column volumes of Wash Buffer (e.g., 50 mM NaH2PO4,

300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

Elution:

Elute the bound Odorranain-C1 from the column using Elution Buffer (e.g., 50 mM

NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

Collect the eluate in fractions.

Analysis of Purity:

Analyze the eluted fractions for the presence and purity of Odorranain-C1 by SDS-PAGE.

Buffer Exchange (Optional):

If necessary, remove the imidazole and exchange the buffer of the purified protein solution

using dialysis or a desalting column.

Antimicrobial Activity Assay (Broth Microdilution
Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the purified

recombinant Odorranain-C1 against target microorganisms.

Methodology:

Preparation of Bacterial Inoculum:
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Grow the target bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth

medium (e.g., Mueller-Hinton Broth).

Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[5]

Preparation of Peptide Dilutions:

Prepare a series of two-fold serial dilutions of the purified Odorranain-C1 in the

appropriate broth in a 96-well microtiter plate.

Inoculation and Incubation:

Add the standardized bacterial inoculum to each well of the microtiter plate containing the

peptide dilutions.

Include positive (bacteria only) and negative (broth only) controls.

Incubate the plate at 37°C for 18-24 hours.

Determination of MIC:

The MIC is the lowest concentration of the peptide at which no visible growth of the

microorganism is observed.

Visualizations
Caption: Workflow for recombinant Odorranain-C1 expression and analysis.

Caption: Troubleshooting logic for low Odorranain-C1 yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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